molecular formula C34H56N10O11S B14253844 H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH CAS No. 477736-49-5

H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH

Cat. No.: B14253844
CAS No.: 477736-49-5
M. Wt: 812.9 g/mol
InChI Key: JNWKXERBOLBTKX-AUCLZKBNSA-N
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Description

The compound H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH is a peptide composed of the amino acids threonine, tyrosine, glycine, methionine, arginine, valine, and serine. Peptides like this one are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Common reagents used in SPPS include:

    Fmoc (9-fluorenylmethyloxycarbonyl): for temporary protection of the amino group.

    HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate): as a coupling reagent.

    Piperidine: for deprotection.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH: can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or performic acid for oxidation reactions.

    Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol for reduction reactions.

    Substitution reagents: Specific enzymes or chemical reagents for site-directed mutagenesis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH: has various scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as in drug development and delivery.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular pathways, leading to biological effects. For example, peptides can bind to cell surface receptors, initiating signal transduction cascades that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: Another peptide with a different sequence but similar structural properties.

    H-Met-Glu-Val-Gly-Trp-Tyr-Arg-Pro-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys: A peptide with a longer sequence and additional functional groups.

Uniqueness

H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH: is unique due to its specific sequence of amino acids, which determines its distinct biological activity and chemical properties. The presence of methionine, arginine, and tyrosine residues contributes to its reactivity and potential interactions with molecular targets.

Properties

CAS No.

477736-49-5

Molecular Formula

C34H56N10O11S

Molecular Weight

812.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C34H56N10O11S/c1-17(2)27(32(53)43-24(16-45)33(54)55)44-30(51)21(6-5-12-38-34(36)37)41-29(50)22(11-13-56-4)40-25(48)15-39-28(49)23(42-31(52)26(35)18(3)46)14-19-7-9-20(47)10-8-19/h7-10,17-18,21-24,26-27,45-47H,5-6,11-16,35H2,1-4H3,(H,39,49)(H,40,48)(H,41,50)(H,42,52)(H,43,53)(H,44,51)(H,54,55)(H4,36,37,38)/t18-,21+,22+,23+,24+,26+,27+/m1/s1

InChI Key

JNWKXERBOLBTKX-AUCLZKBNSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N

Origin of Product

United States

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